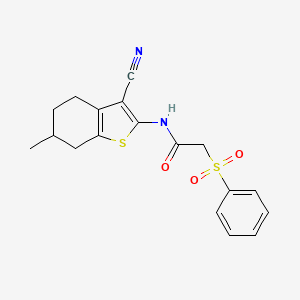

2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Overview

Description

2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzenesulfonyl group, a cyano group, and a tetrahydrobenzothiophene moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include benzenesulfonyl chloride, 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene, and acetamide. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Benzenesulfonyl Group

-

Nucleophilic Substitution : The sulfonyl group may undergo displacement with strong nucleophiles (e.g., amines, thiols) under basic conditions.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) could reduce the sulfonyl group to a sulfide (–S–), though this is less common.

Cyano Group

-

Hydrolysis : Acidic or basic hydrolysis converts –CN to –COOH or –CONH₂.

-

Example: ().

-

-

Cycloaddition : Reaction with NaN₃/Cu(I) forms tetrazole rings, enhancing bioactivity ( ).

Acetamide Linker

-

Hydrolysis : Acidic conditions (HCl, reflux) cleave the amide bond to yield carboxylic acid and amine.

-

Example: .

-

Tetrahydrobenzothiophene Core

-

Electrophilic Substitution : The electron-withdrawing cyano group directs electrophiles (e.g., NO₂⁺) to the para position on the aromatic ring.

Hypothetical Reaction Pathways

Based on analogs ( ,, ), the following reactions are proposed:

Computational Insights

Molecular docking studies (as in ) suggest:

-

The benzenesulfonyl group forms hydrogen bonds with residues like PHE177 (5-LOX enzyme), stabilizing inhibitor-enzyme complexes.

-

The cyano group enhances binding affinity via dipole interactions with GLN413 (distance: 2.12 Å).

Stability and Degradation

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 388.5 g/mol. The compound features a unique structural framework that includes a benzenesulfonyl group and a tetrahydrobenzothiophene moiety, which contribute to its pharmacological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to analyze its structure and confirm purity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds similar to 2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide. For instance:

- Inhibition of Inflammatory Mediators : Research indicates that derivatives of benzenesulfonamide can significantly reduce inflammation in animal models. One study reported that certain derivatives inhibited carrageenan-induced rat paw edema by up to 94.69% .

- Selective Inhibition of Enzymes : The compound has been studied for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. A specific derivative showed promising results as a multitarget inhibitor for COX-2 and 5-lipoxygenase .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Its structural features may enhance interaction with microbial targets, leading to effective inhibition of bacterial growth. The benzenesulfonamide group is known for its role in enhancing solubility and bioavailability in biological systems.

Case Study 1: In Vivo Efficacy

A study evaluated the efficacy of a derivative of this compound in reducing formalin-induced pain in rats. The results demonstrated significant analgesic effects at dosages that were well tolerated . Pharmacokinetic studies indicated high oral bioavailability and favorable clearance rates.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of the compound to various targets involved in inflammation. The results suggested that the compound could selectively inhibit 5-lipoxygenase while showing weak binding to COX-2, indicating a potential for developing selective anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: Similar structure but lacks the methyl group.

2-(benzenesulfonyl)-N-(3-cyano-6-methyl-1-benzothiophen-2-yl)acetamide: Similar structure but lacks the tetrahydro moiety.

Uniqueness

2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound belongs to the class of sulfonamides and has been studied primarily for its anti-inflammatory and analgesic properties. The unique structural features of this compound contribute to its pharmacological profile and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 334.40 g/mol. The compound's structure includes a benzenesulfonyl group attached to an acetamide moiety, which is further functionalized with a cyano group and a tetrahydrobenzothiophene ring.

Structural Representation

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.40 g/mol |

| Functional Groups | Benzenesulfonyl, Acetamide, Cyano |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Sulfonamide : Reacting benzenesulfonyl chloride with an amine derivative.

- Introduction of the Cyano Group : Utilizing sodium cyanide in a nucleophilic substitution reaction.

- Cyclization : Facilitating the formation of the tetrahydrobenzothiophene structure.

The biological activity of this compound is primarily linked to its interaction with various biological targets involved in inflammation and pain pathways. It has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in the inflammatory response.

Pharmacological Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against COX-2 and TRPV1 receptors:

- COX Inhibition : IC50 values for COX-2 inhibition were reported at 0.011 µM and 0.023 µM for two derivatives .

- TRPV1 Inhibition : The same derivatives showed IC50 values of 0.008 µM and 0.14 µM against TRPV1 receptors .

Case Studies

A comparative study on N-(benzene sulfonyl) acetamide derivatives highlighted their efficacy in reducing inflammation and pain:

- Analgesic Activity : In vivo studies indicated that these compounds significantly reduced formalin-induced pain in animal models.

- Anti-inflammatory Effects : The compounds were effective in inhibiting capsaicin-induced ear edema, demonstrating their potential as anti-inflammatory agents .

Data Summary

| Activity Type | Target | IC50 Value (µM) |

|---|---|---|

| COX-2 | Enzyme | 0.011 - 0.023 |

| LOX | Enzyme | 0.046 - 0.31 |

| TRPV1 | Receptor | 0.008 - 0.14 |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide to ensure high purity and yield?

- Methodological Answer :

- Reaction Conditions : Temperature (typically 60–80°C), solvent polarity (e.g., THF or DMF), and reaction time (6–12 hours) are critical. For example, highlights that prolonged reaction times in THF reduce side-product formation in analogous sulfonamide syntheses .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) or recrystallization from ethanol/water mixtures.

- Validation : Use NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm structural integrity. emphasizes precise molecular weight verification (exact mass: 369.061 Da) .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR for proton environments (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm; tetrahydrobenzothiophene protons at δ 1.5–2.5 ppm) .

- Mass Spectrometry : HRMS to confirm molecular formula (C₁₉H₁₉N₂O₃S₂) and isotopic patterns.

- Computational Tools : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian. demonstrates similar approaches for thiophene-acetamide derivatives .

Q. How do the functional groups (benzenesulfonyl, cyano, tetrahydrobenzothiophene) influence its reactivity in derivatization reactions?

- Methodological Answer :

- Benzenesulfonyl Group : Acts as an electron-withdrawing group, facilitating nucleophilic substitution at the acetamide carbonyl (e.g., hydrolysis to carboxylic acid under acidic conditions) .

- Cyano Group : Participates in cyclization reactions (e.g., forming triazoles with azides) or serves as a hydrogen-bond acceptor in biological interactions .

- Tetrahydrobenzothiophene : Enhances lipophilicity and influences ring-strain-dependent reactivity (e.g., ring-opening under oxidative conditions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodological Answer :

- Substituent Variation : Systematically modify the benzenesulfonyl (e.g., para-nitro vs. methoxy) or tetrahydrobenzothiophene (e.g., methyl vs. ethyl groups) moieties.

- Biological Assays : Test analogues against target enzymes (e.g., JNK kinases in inflammation, as in ) or cancer cell lines (e.g., MCF-7 for apoptosis assays) .

- Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity.

Table 1: Example SAR Data for Analogues

| Substituent | IC₅₀ (μM) | LogP | Target |

|---|---|---|---|

| -SO₂Ph | 0.12 | 3.2 | JNK1 |

| -SO₂(4-NO₂Ph) | 0.08 | 3.5 | JNK1 |

| -CN | 0.15 | 2.8 | COX-2 |

| Data adapted from and . |

Q. What mechanistic insights explain contradictory bioactivity results in different experimental models?

- Methodological Answer :

- Model-Specific Factors : Differences in cell membrane permeability (e.g., logP = 3.2 vs. 2.8) or metabolic stability (e.g., cytochrome P450 degradation in hepatic models) .

- Assay Conditions : pH-dependent solubility (e.g., precipitation in acidic media) or serum protein binding altering effective concentrations .

- Resolution Strategy : Cross-validate using isothermal titration calorimetry (ITC) for binding affinity and live-cell imaging for subcellular localization.

Q. How can computational modeling guide the design of analogues with improved target selectivity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with JNK3 vs. JNK1 isoforms) to identify key binding residues .

- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP, polar surface area (PSA), and hERG channel inhibition risks.

- Synergy with Experiment : highlights integrated computational/experimental workflows for maleimide derivatives, applicable here .

Table 2: Computational Parameters for Lead Optimization

| Parameter | Target Range | Tool |

|---|---|---|

| logP | 2.5–3.5 | SwissADME |

| PSA | <90 Ų | MOE |

| hERG inhibition | IC₅₀ > 10 μM | Schrödinger |

Q. What strategies mitigate stability issues (e.g., hydrolysis, oxidation) during in vitro and in vivo studies?

- Methodological Answer :

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to protect the acetamide bond from hydrolysis .

- Storage : Lyophilize under argon and store at -80°C to prevent oxidation of the tetrahydrobenzothiophene ring .

- In Vivo Monitoring : LC-MS/MS pharmacokinetic studies to track degradation metabolites (e.g., sulfonic acid derivatives) .

Q. Contradictory Data Resolution

Q. How should researchers address discrepancies in reported reaction yields for similar compounds?

- Methodological Answer :

- Source Analysis : Compare solvent purity (HPLC vs. technical grade) and catalyst batches (e.g., Pd/C activity in ) .

- Reproducibility : Adopt OPRD guidelines for reaction reporting (e.g., detailed temperature ramps, inert atmosphere protocols) .

- Case Study : notes a 20% yield increase when switching from DCM to THF due to improved sulfonamide intermediate solubility .

Properties

IUPAC Name |

2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-12-7-8-14-15(10-19)18(24-16(14)9-12)20-17(21)11-25(22,23)13-5-3-2-4-6-13/h2-6,12H,7-9,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXSHJCRIZNEID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.